molecular formula C22H21FN2O2S2 B4069145 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4069145
M. Wt: 428.5 g/mol
InChI Key: NXFWHMFESKHNHB-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the 4-fluorophenyl and prop-2-en-1-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O2S2/c1-3-10-25-21(27)19-16-9-4-13(2)11-18(16)29-20(19)24-22(25)28-12-17(26)14-5-7-15(23)8-6-14/h3,5-8,13H,1,4,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFWHMFESKHNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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